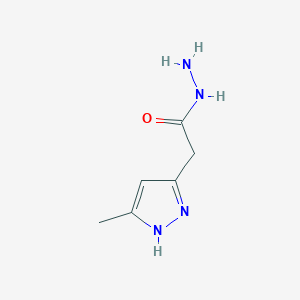
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Overview
Description
“2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide” is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide” is 1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) . This indicates the presence of a methyl group attached to a pyrazole ring, which is further connected to an acetohydrazide group.Physical And Chemical Properties Analysis
“2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide” is a powder that is stored at room temperature .Scientific Research Applications
Herbicide Synthesis
Compounds containing 3-methyl-1H-pyrazol-5-yl have been used in the synthesis of herbicides. For instance, derivatives of quinclorac, a potent herbicide, have been synthesized using 3-methyl-1H-pyrazol-5-yl . These derivatives have shown excellent inhibition effects on barnyard grass in greenhouse experiments .
Biological Activities
Compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, which includes 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest due to their wide range of biological activities . These activities include anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Fungicides and Pesticides
These derivatives have also been applied as fungicides and pesticides . This is due to their ability to inhibit the growth of fungi and pests, making them useful in the agricultural industry .
Chelating and Extracting Reagents
Bis(pyrazolyl)methanes, which can be synthesized from 3-methyl-5-pyrazolone derivatives, have been used as chelating and extracting reagents for different metal ions . This makes them useful in various industrial processes that involve metal ion extraction .
Antileishmanial and Antimalarial Activities
Some compounds containing the 1H-pyrazol-5-yl moiety have shown potent in vitro antipromastigote activity, which is useful in the treatment of leishmaniasis . Additionally, some of these compounds have demonstrated anti-malarial activities .
Development of Medicinal Scaffolds
Heterocycles based on the 1,2,3-triazole moiety, which can be synthesized from pyrazolyl derivatives, have been utilized in the development of several medicinal scaffolds . These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-2-5(10-9-4)3-6(11)8-7/h2H,3,7H2,1H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHFQZQZJWGICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429328 | |
| Record name | 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide | |
CAS RN |
57245-91-7 | |
| Record name | 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



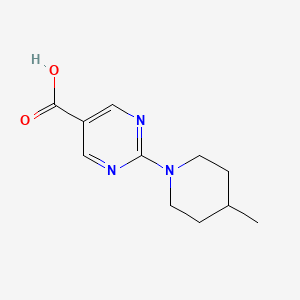
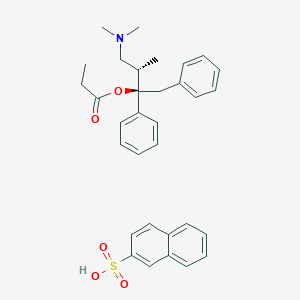




![2-[(2-fluorophenyl)methylamino]acetic Acid](/img/structure/B1623765.png)
![3-[(2-Chlorophenyl)(2-hydroxyethylamino)methyl]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1623766.png)

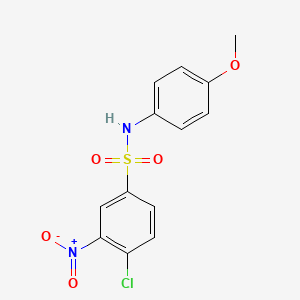
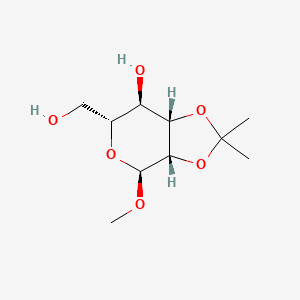
![Trihexyl-[(38-trihexylsilyloxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl)oxy]silane](/img/structure/B1623773.png)

![7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1623779.png)